Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Overview
Description
The compound of interest, Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, is a derivative of the dihydropyridine class, which is known for its pharmaceutical applications, particularly in the treatment of hypertension. The structure of this compound is closely related to nifedipine, a well-known hypertension drug, and it represents a decomposition product of nifedipine .
Synthesis Analysis
The synthesis of related dihydropyridine compounds often involves multi-step reactions that can include esterification, cyclodehydration, and various other organic transformations. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, a nifedipine analogue, involves a series of steps that result in the formation of the dihydropyridine ring . Similarly, the synthesis of other dihydropyridine derivatives, such as the chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, involves starting materials like methyl acetoacetate and ethyl acetoacetate in the presence of a chiral phase transfer catalyst . These methods highlight the complexity and the precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by the presence of a pyridine ring substituted with various functional groups. The X-ray crystal structure of related compounds, such as 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester, reveals the orientation of substituents and the overall conformation of the molecule in the solid state . The dihedral angle between the nitrosophenyl ring and the pyridine ring in the title compound is 67.1°, indicating a significant twist between these two planes .
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions, including oxidation and reactions with radicals. For example, some pyridinols derived from dihydropyridines have been found to be indefinitely stable to air oxidation, while others decompose upon extended exposure to the atmosphere . The reactivity of these compounds towards peroxyl radicals has been studied, revealing their potential as antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The basicity of these compounds can approach physiological pH with increasing electron density in the ring . The thermal stability, solubility, and mechanical properties of polyimides derived from pyridine-containing monomers demonstrate the versatility of these compounds in material science applications . The vibrational spectra and crystal structure of related compounds, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, have been determined by X-ray diffraction and quantum chemical DFT analysis, providing insights into their conformation and stability .
Scientific Research Applications
-
Pharmaceutical Industry
- This compound is a British Pharmacopoeia (BP) Reference Standard . Reference standards are used in the pharmaceutical industry for quality control and drug development .
- It’s part of the nifedipine API family . Nifedipine is a medication used to manage angina, high blood pressure, Raynaud’s phenomenon, and premature labor .
-
Synthesis of Ditopic Macrocycles
-
Apoptotic Signaling Studies
Safety And Hazards
properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-9-13(16(20)23-3)15(11-7-5-6-8-12(11)19-22)14(10(2)18-9)17(21)24-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLTKGYFZENFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2N=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198466 | |
Record name | 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |
CAS RN |
50428-14-3 | |
Record name | Dehydronitrosonifedipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50428-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50428-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDRONITROSONIFEDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N9NLY17F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.